molecular formula C9H5Br2NO2 B1382246 6-amino-5,7-dibromo-2H-chromen-2-one CAS No. 866475-81-2

6-amino-5,7-dibromo-2H-chromen-2-one

Cat. No.: B1382246
CAS No.: 866475-81-2
M. Wt: 318.95 g/mol
InChI Key: VRLNBQDNVRHCEP-UHFFFAOYSA-N
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Description

6-amino-5,7-dibromo-2H-chromen-2-one is an organic compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities. This compound is characterized by the presence of amino and dibromo substituents on the chromen-2-one core, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5,7-dibromo-2H-chromen-2-one typically involves the bromination of 6-amino-2H-chromen-2-one. The reaction is carried out using bromine in an organic solvent such as acetic acid or chloroform under controlled temperature conditions. The reaction proceeds through electrophilic substitution, where bromine atoms are introduced at the 5 and 7 positions of the chromen-2-one ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-amino-5,7-dibromo-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The dibromo substituents can be reduced to form debrominated products.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or Grignard reagents.

Major Products Formed

    Oxidation: Formation of 6-nitro-5,7-dibromo-2H-chromen-2-one.

    Reduction: Formation of 6-amino-2H-chromen-2-one.

    Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

6-amino-5,7-dibromo-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-amino-5,7-dibromo-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The amino and dibromo substituents play a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of cellular processes such as apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-amino-2H-chromen-2-one: Lacks the dibromo substituents, resulting in different chemical and biological properties.

    5,7-dibromo-2H-chromen-2-one: Lacks the amino group, affecting its reactivity and biological activity.

    6-nitro-5,7-dibromo-2H-chromen-2-one: Contains a nitro group instead of an amino group, leading to different chemical behavior and biological effects.

Uniqueness

6-amino-5,7-dibromo-2H-chromen-2-one is unique due to the presence of both amino and dibromo substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

6-amino-5,7-dibromochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO2/c10-5-3-6-4(8(11)9(5)12)1-2-7(13)14-6/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLNBQDNVRHCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C(=C21)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-5,7-dibromo-2H-chromen-2-one
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
6-amino-5,7-dibromo-2H-chromen-2-one
Reactant of Route 5
6-amino-5,7-dibromo-2H-chromen-2-one
Reactant of Route 6
6-amino-5,7-dibromo-2H-chromen-2-one

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